3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane
Overview
Description
Preparation Methods
The synthesis of 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane typically involves the reaction of 3-bromopropanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like PCC (Pyridinium chlorochromate), and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane involves its role as a reagent in organic synthesis. It acts as an alkylating agent, introducing the propoxy group into target molecules. The molecular targets and pathways depend on the specific reactions it is involved in, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane include:
3-(4-Bromophenyl)propoxy-tert-butyldimethylsilane: A closely related compound with similar reactivity and applications.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate used in the synthesis of pharmaceuticals like Niraparib.
3-(4-Bromophenyl)propanoic acid: Used as an intermediate in organic synthesis and pharmaceutical production.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
3-(4-bromophenyl)propoxy-tert-butyl-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrOSi/c1-15(2,3)18(4,5)17-12-6-7-13-8-10-14(16)11-9-13/h8-11H,6-7,12H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHPAXQYVWMPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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